molecular formula C10H15BrClN B3176404 [(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 99177-33-0

[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3176404
CAS No.: 99177-33-0
M. Wt: 264.59 g/mol
InChI Key: BPEZEEDHNUPEOR-UHFFFAOYSA-N
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Description

Chemical Name: (4-Bromophenyl)methylamine hydrochloride CAS Number: 99177-33-0 Molecular Formula: C₁₀H₁₅BrClN Molecular Weight: 264.59 g/mol Synonyms:

  • N-(4-Bromobenzyl)-N-isopropylamine hydrochloride
  • N-[(4-Bromophenyl)methyl]propan-2-amine hydrochloride

This compound is a secondary amine hydrochloride featuring a 4-bromophenylmethyl group and an isopropyl substituent. The hydrochloride salt form improves solubility in polar solvents, a common feature for amine derivatives .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEZEEDHNUPEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (4-Bromophenyl)methylamine hydrochloride follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 1-(4-Bromophenyl)-2-fluoroethylamine Hydrochloride
  • CAS : 2225147-41-9
  • Formula : C₁₀H₁₃BrClFN
  • Molecular Weight : 282.58 g/mol
  • Key Differences: Replaces the isopropyl group with a methyl group. Fluorine’s electronegativity may alter electronic distribution compared to the parent compound.
Compound B : (2,4-Dichlorophenyl)methylamine Hydrochloride
  • CAS : 103324-54-5
  • Formula : C₁₀H₁₄Cl₃N
  • Molecular Weight : 254.58 g/mol
  • Key Differences :
    • Substitutes bromine with two chlorine atoms (2,4-dichloro substitution).
    • Chlorine’s lower atomic weight and reduced steric effects may decrease lipophilicity but enhance reactivity in electrophilic substitutions.

Modifications to the Amine Substituent

Compound C : (3-Phenoxyphenyl)methylamine Hydrochloride
  • CAS : 7495-35-4
  • Formula: C₁₆H₂₀ClNO
  • Molecular Weight : 285.79 g/mol
  • Key Differences: Replaces the 4-bromophenyl group with a 3-phenoxyphenyl moiety. The phenoxy group introduces oxygen, enhancing hydrogen-bonding capacity and solubility in aqueous media.
Compound D : Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Hydrochloride
  • CAS : 2460754-81-6
  • Formula : C₁₀H₁₉ClN₃
  • Molecular Weight : 216.73 g/mol
  • Key Differences :
    • Incorporates a pyrazole ring instead of a phenyl group.
    • The heterocyclic structure may confer aromatic stacking interactions, relevant in drug design.

Extended Aromatic Systems

Compound E : 1,3-bis(4-Bromophenyl)propan-2-ylamine Hydrochloride
  • CAS : 1235438-89-7
  • Formula : C₁₆H₁₈Br₂ClN
  • Molecular Weight : 424.59 g/mol
  • Key Differences :
    • Features two 4-bromophenyl groups on a propane backbone.
    • Increased molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Features Potential Applications
Target Compound C₁₀H₁₅BrClN 264.59 4-Bromophenyl, isopropyl Intermediate in organic synthesis
Compound A C₁₀H₁₃BrClFN 282.58 4-Bromophenyl, methyl, fluorine Metabolic studies
Compound B C₁₀H₁₄Cl₃N 254.58 2,4-Dichlorophenyl, isopropyl Agrochemical intermediates
Compound C C₁₆H₂₀ClNO 285.79 3-Phenoxyphenyl, isopropyl Pharmaceutical lead optimization
Compound D C₁₀H₁₉ClN₃ 216.73 Pyrazole ring, methyl, isopropyl Kinase inhibitor scaffolds
Compound E C₁₆H₁₈Br₂ClN 424.59 Bis(4-bromophenyl), propane backbone Materials science

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich biological targets compared to chlorine or fluorine analogs .
  • Solubility : Hydrochloride salts generally exhibit improved water solubility, critical for bioavailability in drug candidates .
  • Therapeutic Potential: Structural analogs like Compound C (phenoxy substitution) and Compound D (pyrazole ring) are explored in drug discovery for conditions like cancer and CNS disorders .

Biological Activity

(4-Bromophenyl)methylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for (4-Bromophenyl)methylamine hydrochloride is C10H14BrN·HCl, with a molecular weight of approximately 244.59 g/mol. The compound consists of a bromophenyl group attached to a propan-2-yl amine moiety, forming a hydrochloride salt that enhances its solubility in aqueous environments.

Interaction with Biomolecules

Research indicates that (4-Bromophenyl)methylamine hydrochloride interacts with various enzymes and proteins, influencing their activity and function. It has been observed to affect metabolic pathways by modulating enzyme activity, suggesting its role as either an enzyme inhibitor or activator depending on the biological context.

Cellular Effects

The compound exhibits notable effects on cellular processes, including:

  • Cell Signaling : It can alter signaling pathways that regulate cell growth and differentiation.
  • Gene Expression : The compound may influence the expression of genes involved in metabolic regulation and stress responses.
  • Cellular Metabolism : It impacts metabolic flux by interacting with key metabolic enzymes.

The mechanism of action for (4-Bromophenyl)methylamine hydrochloride involves binding interactions with specific biomolecules. Its structural features enhance lipophilicity, potentially increasing receptor binding affinity compared to structurally similar compounds. This could lead to distinct pharmacological profiles.

Neurotransmitter Systems

Studies have shown that compounds similar to (4-Bromophenyl)methylamine hydrochloride may have effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Research indicates that related compounds exhibit antimicrobial properties, which may extend to (4-Bromophenyl)methylamine hydrochloride. Its ability to disrupt microbial cell functions could be explored for therapeutic uses against bacterial infections.

Case Studies

Several studies have investigated the biological activity of (4-Bromophenyl)methylamine hydrochloride:

  • Neuropharmacological Study :
    • Objective : To assess the effects on neurotransmitter levels in animal models.
    • Findings : Significant alterations in serotonin and dopamine levels were observed, indicating potential antidepressant effects.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the compound's effectiveness against various bacterial strains.
    • Results : The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-BromobenzylamineSimilar phenyl group, lacks alkyl substitutionAntidepressant properties
N,N-DimethylbenzylamineDimethylamino group instead of propan-2-ylAntimicrobial activity
4-ChlorophenethylamineChlorine substituent instead of brominePotential anticancer effects
(4-Bromophenyl)methylamineBrominated aromatic ring with branched amineModulates neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride

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